2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the reaction of 4-(methylthio)benzohydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The oxadiazole ring can be reduced to a hydrazine derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4

Substitution: HNO3, Br2

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Hydrazine derivatives

Substitution: Nitro or halogenated derivatives

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, compounds structurally related to 2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide have shown promising results against various cancer cell lines.

A notable study evaluated the cytotoxic effects of oxadiazole derivatives against glioblastoma cell lines, revealing that certain compounds led to significant apoptosis in cancer cells through DNA damage mechanisms . This suggests that the oxadiazole core may play a crucial role in inducing cell death in cancerous tissues.

Anti-inflammatory Potential

In silico studies have suggested that similar compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The molecular docking studies indicated a strong binding affinity of these compounds to the active site of 5-LOX, which could position them as potential anti-inflammatory agents .

Case Study: Synthesis and Evaluation

A comprehensive synthesis protocol for oxadiazole derivatives was established using commercially available reagents. The resulting compounds were characterized using techniques such as NMR and LC-MS. The anti-inflammatory potency was evaluated through molecular docking studies, suggesting a pathway for further optimization .

Clinical Relevance

The therapeutic implications of this compound extend beyond cancer and inflammation. Its structural similarities to other bioactive compounds hint at potential applications in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity. This is particularly relevant in Alzheimer's disease where maintaining acetylcholine levels is crucial for cognitive function .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

- **2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

- **2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-triazol-2-yl)acetamide

Uniqueness

This compound is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. Compared to its thiadiazole and triazole analogs, the oxadiazole derivative may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development .

Biologische Aktivität

2-(4-(Methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

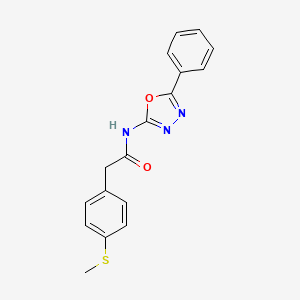

Chemical Structure

The compound can be represented by the following structure:

This structure features a phenyl group substituted with a methylthio group and an oxadiazole moiety, which are known to influence its biological properties.

The biological activity of this compound has been linked to several mechanisms:

- Cholinesterase Inhibition : The compound has shown significant inhibitory effects on human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are crucial in neurotransmission and neuroprotection. In vitro studies indicate that it can inhibit hAChE with an IC50 value of approximately 0.907 μM .

- Neuroprotective Effects : It has been observed to enhance cognitive functions in animal models of Alzheimer’s disease by reducing malondialdehyde (MDA) levels and increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves activation of caspase pathways, leading to programmed cell death .

In Vitro Studies

Recent research has focused on the synthesis and evaluation of various derivatives of this compound. The following table summarizes key findings from these studies:

| Compound | Target Enzyme | IC50 (μM) | Biological Activity |

|---|---|---|---|

| SD-6 | hAChE | 0.907 | Neuroprotective |

| SD-1 | hBChE | 1.413 | Moderate inhibition |

| SD-3 | hBACE-1 | 1.5 | Anticancer activity |

Case Studies

- Cognitive Enhancement in Alzheimer Models : In a study involving scopolamine-induced cognitive impairment in rats, treatment with this compound resulted in significant improvements in memory tasks, alongside biochemical markers indicating reduced oxidative stress .

- Antitumor Activity : A series of experiments evaluated the anticancer potential against A549 (lung cancer) and C6 (glioma) cell lines. Compounds derived from the oxadiazole scaffold exhibited notable cytotoxicity, with some derivatives leading to over 70% inhibition of cell proliferation at specific concentrations .

Eigenschaften

IUPAC Name |

2-(4-methylsulfanylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-23-14-9-7-12(8-10-14)11-15(21)18-17-20-19-16(22-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKBAXYAXZVZJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.